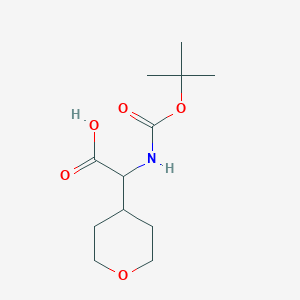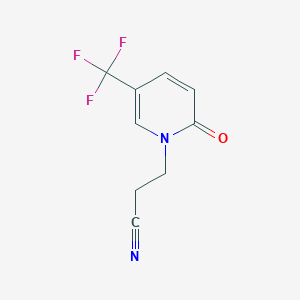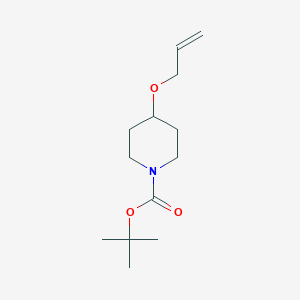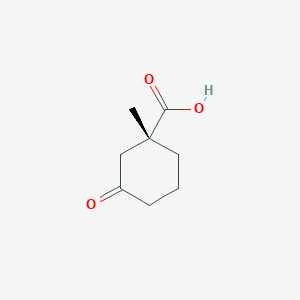![molecular formula C7H7N3 B063665 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 159431-45-5](/img/structure/B63665.png)
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-Methyl-1H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been studied for its potential use as a lead compound for the development of new drugs. In biochemistry, this compound has been used as a tool for the study of protein-ligand interactions. In pharmacology, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it has been proposed that this compound may act as an inhibitor of certain enzymes or receptors in the body. This compound has been shown to bind to certain proteins in the body, which may lead to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes and receptors in the body, which may lead to changes in cellular signaling pathways and gene expression. This compound has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine in lab experiments is its versatility. This compound has been shown to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Additionally, this compound is relatively easy to synthesize and has good stability under standard laboratory conditions. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine. One possible direction is the development of new derivatives of this compound that have improved pharmacological properties. Another possible direction is the study of the mechanism of action of this compound in more detail, which may lead to the discovery of new targets for drug development. Additionally, this compound may be studied for its potential use in the treatment of various diseases, including cancer and inflammation. Overall, this compound is a promising compound that has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-Methyl-1H-pyrrolo[2,3-d]pyrimidine involves the reaction of 2,4-dichloropyrimidine with 2-methylpyrrole in the presence of a base. The reaction is typically carried out under reflux conditions and yields the desired compound in good to excellent yields. Alternative methods for the synthesis of this compound have also been reported, including the use of microwave irradiation and solid-phase synthesis.
Propiedades
| 159431-45-5 | |
Fórmula molecular |
C7H7N3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
1-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-10-5-8-4-6-2-3-9-7(6)10/h2-5H,1H3 |
Clave InChI |
LBJKINSTSXVEJB-UHFFFAOYSA-N |
SMILES |
CN1C=NC=C2C1=NC=C2 |
SMILES canónico |
CN1C=NC=C2C1=NC=C2 |
Sinónimos |
1H-Pyrrolo[2,3-d]pyrimidine,1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(10R)-N-Methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-10-amine](/img/structure/B63601.png)


![[(2-Anilino-4-chlorobenzoyl)amino]thiourea](/img/structure/B63604.png)
![[3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B63605.png)



![4,5,6,7-Tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B63614.png)

